N-(4-Hydroxyphenyl)cinnamamide
Overview
Description
“N-(4-Hydroxyphenyl)cinnamamide” is a chemical compound with the molecular formula C15H13NO2 . It is a derivative of cinnamamides, which are known for their anti-inflammatory and analgesic activity .
Synthesis Analysis
The synthesis of cinnamamides, including “this compound”, can be achieved from methyl cinnamates and phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . Another method involves the use of α-cyano-N-(4-hydroxyphenyl)acetamide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a cinnamamide core with a 4-hydroxyphenyl group attached .Chemical Reactions Analysis
Cinnamamides, including “this compound”, can undergo various chemical reactions. For instance, they can be synthesized from methyl cinnamates and phenylethylamines in a reaction catalyzed by Lipozyme® TL IM .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 239.26900, a density of 1.26g/cm3, and a boiling point of 495.4ºC at 760mmHg .Mechanism of Action
Target of Action
N-(4-Hydroxyphenyl)cinnamamide, also known as Fenretinide , is a synthetic retinoid derivative. Retinoids are substances related to vitamin A . The primary targets of this compound are various human cancer cell lines . It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide inhibits the growth of several human cancer cell lines . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
It is known that the compound is involved in the induction of apoptosis , which is a biochemical pathway leading to programmed cell death. This process is crucial in preventing the proliferation of cancer cells.
Pharmacokinetics
It is known that fenretinide selectively accumulates in breast tissue , suggesting that it may have favorable distribution characteristics for the treatment of breast cancer. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . This leads to a reduction in the growth of these cells, thereby potentially inhibiting the progression of cancer.
Action Environment
Factors such as the reaction media and catalyst are known to be important in enzymatic reactions
Properties
IUPAC Name |
(E)-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h1-11,17H,(H,16,18)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRJZGPYPSPGLJ-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245131 | |
Record name | (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616227-76-0, 3579-85-9 | |
Record name | (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616227-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Hydroxyphenyl)cinnamamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-hydroxyphenyl)cinnamamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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